1,2-Benzenedicarboxamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- typically involves the reaction of anthraquinone derivatives with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency in quality and yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone units to anthracene.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce anthracene derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)-:
N,N’-Di-1-anthraquinonylphthalamide: Similar in structure but may have different reactivity and applications.
Anthraquinone derivatives: Share the anthraquinone core but differ in functional groups and properties.
Uniqueness
1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- stands out due to its specific combination of anthracene units and benzenedicarboxamide core. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
4028-94-8 |
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Molecular Formula |
C36H20N2O6 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
1-N,2-N-bis(9,10-dioxoanthracen-1-yl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C36H20N2O6/c39-31-19-9-1-3-11-21(19)33(41)29-25(31)15-7-17-27(29)37-35(43)23-13-5-6-14-24(23)36(44)38-28-18-8-16-26-30(28)34(42)22-12-4-2-10-20(22)32(26)40/h1-18H,(H,37,43)(H,38,44) |
InChI Key |
WMFOCQJARALVQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4C(=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
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